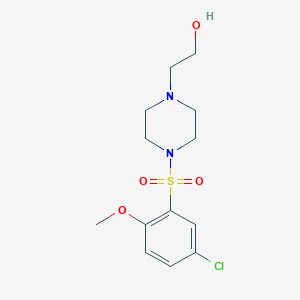

2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

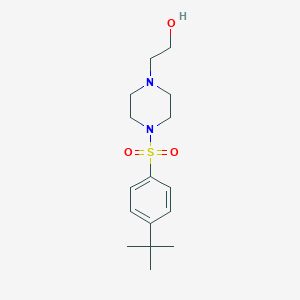

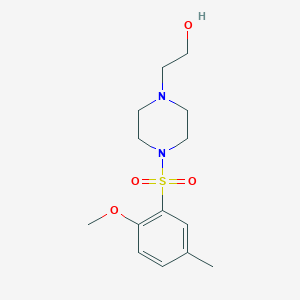

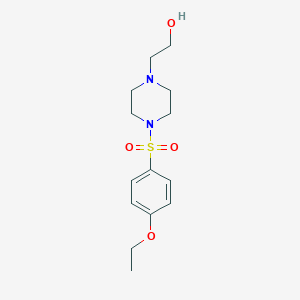

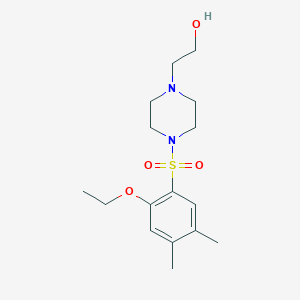

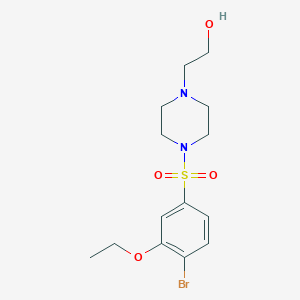

The compound “2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a sulfonyl group attached to the piperazine ring, a methoxy group, and a chloro group attached to a phenyl ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP) was achieved by conjugating chloroacetylated derivative of 1- with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring provides a basic center, the sulfonyl group is a good leaving group, and the methoxy and chloro groups on the phenyl ring can direct further chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo reactions with electrophiles, the sulfonyl group could be displaced by nucleophiles, and the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl group and the basic piperazine ring could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The structure of similar compounds has been confirmed using various spectroscopic techniques, and their antioxidant activities have been evaluated .

Antimicrobial Efficacy

The antimicrobial properties of related molecules have been explored through synthesis and molecular docking studies. These studies often reveal the efficacy of such compounds against various strains of bacteria and fungi, which is essential for developing new antibiotics and antifungal agents .

Molecular Docking Studies

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding energy values from molecular docking studies support the experimental results, such as antioxidant activities, and provide insights into the interaction of the compound with biological targets .

Synthesis of Metal Complexes

Compounds with similar structures have been used to synthesize metal complexes. These complexes can have enhanced properties and potential applications in catalysis, material science, and medicinal chemistry. The synthesis involves reacting the compound with salts of transition metals .

Computational Studies for Charge Transfer

Computational studies can reveal intra-molecular charge transfer properties. For instance, the ligand and its metal complexes may exhibit clear charge transfer, which is significant for understanding the electronic properties and designing materials for electronic applications .

Catalyst for Greener Amine Synthesis

The related compounds have been applied as catalysts for greener amine synthesis by transfer hydrogenation of imines. This application is crucial for developing environmentally friendly synthetic routes in organic chemistry .

Reductive Amination by Transfer Hydrogenation

This compound has potential use as a catalyst for reductive amination by transfer hydrogenation. Reductive amination is a fundamental process for synthesizing amines, which are important in pharmaceuticals and fine chemicals .

Hydroamination of Terminal Olefins

It has been used as a catalyst for formal anti-Markovnikov hydroamination of terminal olefins. This reaction is valuable for the synthesis of amines from simpler olefins, which can be a more cost-effective and straightforward method .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, in a manner similar to other ligands for these receptors

Biochemical Pathways

Given its target, it is likely involved in the pathways related to the function of alpha1-adrenergic receptors, which include the contraction of smooth muscles in various parts of the body .

Pharmacokinetics

A study on structurally similar compounds suggests that they exhibit an acceptable pharmacokinetic profile .

Result of Action

Given its target, it is likely that the compound affects the contraction of smooth muscles in various parts of the body, potentially influencing conditions related to these muscles .

Eigenschaften

IUPAC Name |

2-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNHEHKTSRTUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

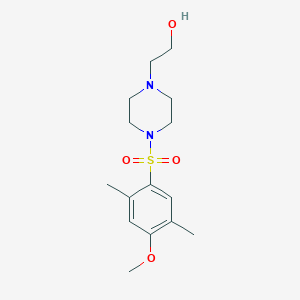

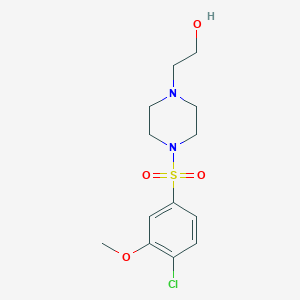

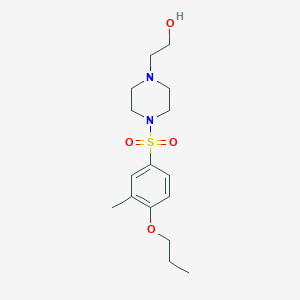

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

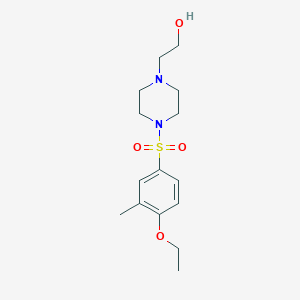

![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)

![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)